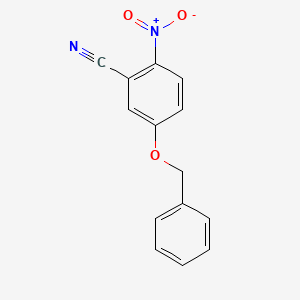

5-(Benzyloxy)-2-nitrobenzonitrile

説明

Synthesis Analysis

The synthesis of nitrobenzonitrile derivatives is a topic of interest in several papers. For instance, 3-nitrobenzonitriles can be synthesized from 2,4,6-Triarylpyrylium salts and nitroacetonitrile, with a nitro group shifting to the C-3 position during the pyrylium ring transformation . Another paper describes the synthesis of 2-amino-5-nitrobenzonitrile derivatives by heating with cyclohexanone in the presence of a catalyst, leading to the formation of novel 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine compounds . Additionally, 3,5-dinitrobenzonitrile was synthesized using benzoic acid as a starting material through a series of reactions including nitration, esterification, amination, and dehydration .

Molecular Structure Analysis

The molecular structure of nitrobenzonitrile derivatives is influenced by the position and number of nitro groups on the benzene ring. The rotational spectra of 2- and 3-nitrobenzonitrile were recorded, and their structural parameters were determined using spectroscopic methods and compared with quantum-chemical calculations . These studies reveal how electron-withdrawing substituents like nitro groups affect the molecular structure depending on their position on the phenyl ring.

Chemical Reactions Analysis

The reactivity of substituted nitrobenzonitriles with other chemical species is an area of active research. For example, the reaction of substituted 2-hydroxybenzonitriles with nitrogen dioxide leads to various nitrocyclohexenone derivatives, showcasing the diverse reactivity of these compounds . Another study discusses the preparation of 2-fluoro-5-nitrobenzonitrile and its reactions with amines and amino acids, indicating the potential of nitrobenzonitrile derivatives to form new chemical bonds and structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzonitrile derivatives are closely related to their molecular structure. The presence of nitro and nitrile groups contributes to significant electron-withdrawing effects, which can be observed in their spectroscopic properties and reactivity. For example, the large dipole moments of 2- and 3-nitrobenzonitrile make them suitable for experiments involving AC-electric fields . The synthesis of 2,5-di-tert-butyl-1,4-di-(p-benzoic acid oxyl) benzene, although not a nitrobenzonitrile, involves a nucleophilic substitution reaction of 4-fluorobenzonitrile, indicating the reactivity of the nitrile group in such compounds .

科学的研究の応用

Synthesis of Novel Compounds

5-(Benzyloxy)-2-nitrobenzonitrile serves as a starting material in the synthesis of novel compounds. For instance, the heating of 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst led to the formation of a novel compound, 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine. This compound and others were identified using various spectroscopic methods, suggesting the versatility of nitrobenzonitriles in synthesizing heterocyclic compounds (Li et al., 2006).

Production of 2-Aminobenzonitriles

2-Aminobenzonitriles were prepared from 2-arylindoles through tert-butylnitrite-mediated nitrosation and sequential iron(III)-catalyzed C-C bond cleavage. This method, featuring an inexpensive iron(III) catalyst, is significant for the production of 2-aminobenzonitriles, which are used in synthesizing benzoxazinones (Chen et al., 2018).

Development of Antimalarial and Antibacterial Agents

5-(Benzyloxy)-2-nitrobenzonitrile is also used in the development of antimalarial and antibacterial agents. For example, the reaction of 5-chloro-2-nitrobenzonitrile with mercaptoheterocycles resulted in compounds exhibiting suppressive antimalarial activity against Plasmodium berghei in mice (Elslager et al., 1980).

Synthesis of Gefitinib

In pharmaceutical research, derivatives of 5-(Benzyloxy)-2-nitrobenzonitrile have been used in the synthesis of Gefitinib, a drug used in cancer treatment. The synthesis involved several steps, including transformation to N'-[2-cyano-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylformamidine (Jin et al., 2005).

Molecular Structure Analysis

The effects of electron-withdrawing groups on molecular structures have been studied using derivatives of nitrobenzonitriles. For example, the rotational spectra of 2- and 3-nitrobenzonitrile were analyzed to understand the structural changes caused by these substituents (Graneek et al., 2018).

特性

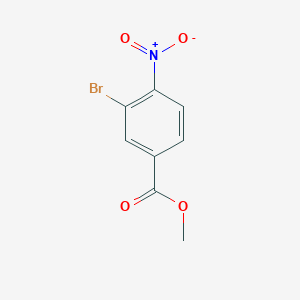

IUPAC Name |

2-nitro-5-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c15-9-12-8-13(6-7-14(12)16(17)18)19-10-11-4-2-1-3-5-11/h1-8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJNGWDUMUYHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618512 | |

| Record name | 5-(Benzyloxy)-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-2-nitrobenzonitrile | |

CAS RN |

38713-61-0 | |

| Record name | 5-(Benzyloxy)-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)

![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)